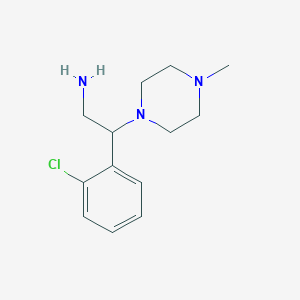
2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine
Übersicht
Beschreibung
2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine (2-CPMPEA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the piperazine family of compounds and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Antimicrobial Studies: Novel derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activities. Some derivatives demonstrated significant antibacterial and antifungal properties when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Coordination Chemistry and Physical Properties
- Copper (II) Complexes: The compound has been used in the synthesis of Cu(II) complexes with various bridging motifs. These complexes exhibited interesting redox properties and showed weak antiferromagnetic coupling between copper atoms (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).
Synthesis and Evaluation of Derivatives
- Antiparasitic Activity: Novel hybrid molecules derived from this compound were synthesized and tested for their antiamoebic and antigiardial activities. Certain compounds showed promising results, indicating potential for antiparasitic drug development (Saadeh, Mosleh, & Mubarak, 2009).
Pharmaceutical Research
- Anticancer Properties: Some derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds exhibited significant activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
Effect on Cognitive Dysfunction
- Cognitive Dysfunction Improvement: Studies on a related sigma receptor ligand indicated potential improvement in phencyclidine-induced cognitive dysfunction in rats, suggesting a possible therapeutic application in cognitive disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).
Antitumor Activity
- DNA Methylation in Tumors: Piperazine-based tertiary amino alcohols and their dihydrochlorides synthesized from this compound were studied for their effect on tumor DNA methylation, indicating potential antitumor activity (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-4-2-3-5-12(11)14/h2-5,13H,6-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCOKPIBODTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



Amine Hydrochloride](/img/structure/B3165826.png)
![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
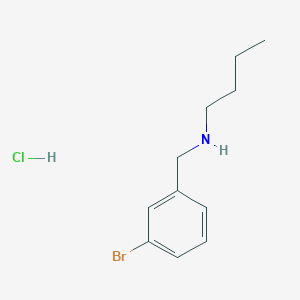
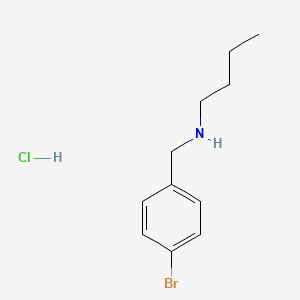
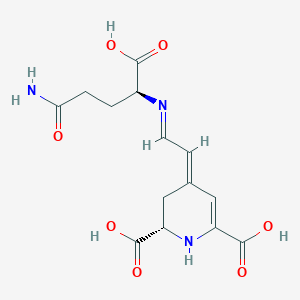
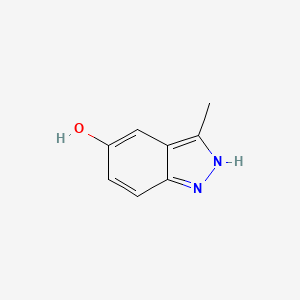
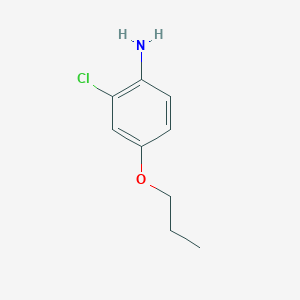

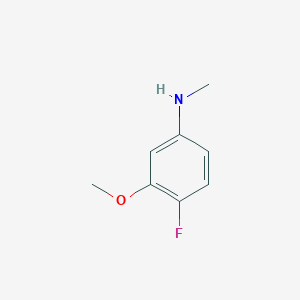
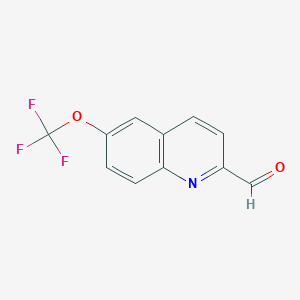
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)


![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)